molecular formula C12H13ClN4 B1481789 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2097996-79-5

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Cat. No.: B1481789
CAS No.: 2097996-79-5
M. Wt: 248.71 g/mol
InChI Key: ZTVOCMRTSWWBLT-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” seems to be similar to the one you’re asking about . It has a molecular weight of 171.59 and is stored at temperatures between 28 C .


Synthesis Analysis

A series of 24 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo [1,2-a]pyrimidine-5 (1H)-ones was designed as antinociceptive compounds acting through opioid receptors with additional serotoninergic activity . The compounds were obtained in one-step cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions .


Molecular Structure Analysis

The structure of “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” is described by the InChI code 1S/C6H6ClN3O/c7-4-3-5-8-1-2-10 (5)6 (11)9-4/h3,8H,1-2H2 .


Chemical Reactions Analysis

The synthesis of previously unattainable 2,5-disubstituted 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones has been developed . Electro-chemical reductions of readily available 2,2,2-trichloroethylideneacetophenones were followed by reaction with hydrazine, leading to 3-aryl-5-dichloromethyl-2-pyrazolines .


Physical and Chemical Properties Analysis

The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” has a boiling point of 313.9±45.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary scientific research applications of complex chemical entities, similar to the compound , involves their synthesis and structural analysis. Studies often focus on developing novel synthetic routes or improving existing methods to create compounds with potential biological or material science applications. For instance, Alen et al. (2008) discuss the synthesis of pyrazino[1,2-a]benzimidazol-1(2H)ones via microwave-assisted Buchwald–Hartwig type reactions, showcasing a method that could potentially apply to the synthesis or modification of similar compounds (Alen et al., 2008).

Application in Electroluminescent Materials

Compounds containing aniline derivatives and heterocyclic structures are extensively researched for their electroluminescent properties. Jin et al. (2020) synthesized small molecular compounds with donor-acceptor structures, demonstrating their application in organic light-emitting diodes (OLEDs). The study indicates that similar compounds could be investigated for their potential in creating more efficient electroluminescent materials, possibly leading to advancements in OLED technology (Jin et al., 2020).

Anticancer and Antimicrobial Research

Another vital area of scientific research application for such compounds lies in exploring their potential anticancer and antimicrobial properties. For example, Cherukupalli et al. (2018) designed and synthesized novel pyrazolo[3,4-d]pyrimidines, evaluating their anticancer activity against specific cell lines. This research approach underscores the potential of related compounds in contributing to the development of new anticancer agents (Cherukupalli et al., 2018). Similarly, antimicrobial activity is another significant research domain, as demonstrated by Habib et al. (2013), who explored the synthesis and antimicrobial activity of novel quinazolinone derivatives (Habib et al., 2013).

Safety and Hazards

The MSDS for “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” can be found online . It’s always important to refer to the MSDS for safety information when handling chemicals.

Future Directions

The development of new antinociceptive agents is an extremely important medical problem with social and economic implications . The addition of one more aromatic moiety to the non-classical opioid receptor pharmacophore results in the compounds which are not opioid receptor ligands . This opens up new avenues for research in the field of medicinal chemistry.

Properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOCMRTSWWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 4
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 5
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 6
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

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